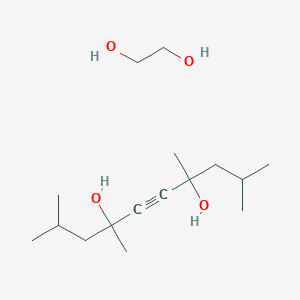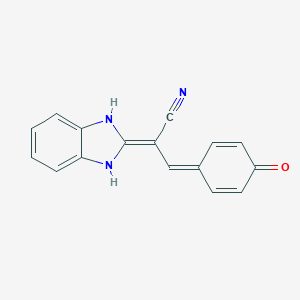
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile, also known as DBOPN, is a compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. DBOPN is a heterocyclic compound that contains a benzimidazole ring and a cyclohexenone moiety. It has been found to exhibit a range of biological activities, including antitumor, antifungal, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has also been found to inhibit the growth of fungal cells by disrupting their cell membranes. The anti-inflammatory effects of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has also been found to disrupt the cell membranes of fungal cells, leading to their death. In addition, 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile is its broad range of biological activities, which makes it a promising compound for the development of new drugs. However, one of the limitations of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile is its low solubility in water, which can make it difficult to work with in lab experiments. In addition, the synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile can be challenging, and modifications to the reaction conditions may be necessary to achieve a high yield and purity of the final product.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile. One area of interest is the development of new drugs based on the structure of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile. Researchers are also exploring the use of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile as a tool for studying the mechanisms of cancer growth and proliferation. In addition, the anti-inflammatory effects of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile are of interest, and further research is needed to explore its potential as a treatment for inflammatory diseases. Finally, the synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile can be further optimized to improve the yield and purity of the final product.
Synthesemethoden
The synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile involves the reaction of 1,3-diaminobenzene with 4-oxocyclohexa-2,5-dien-1-ylideneacetonitrile in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile compound. The synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been optimized, and various modifications to the reaction conditions have been explored to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been found to exhibit a range of biological activities, making it a promising compound for the development of new drugs. It has been shown to have antitumor activity against a range of cancer cell lines, including breast, colon, and lung cancer cells. 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has also been found to have antifungal activity against Candida albicans, a common fungal pathogen. In addition, 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
131263-10-0 |
|---|---|
Produktname |
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile |
Molekularformel |
C16H11N3O |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H11N3O/c17-10-12(9-11-5-7-13(20)8-6-11)16-18-14-3-1-2-4-15(14)19-16/h1-9,20H,(H,18,19)/b12-9+ |
InChI-Schlüssel |
HUCSTVJKIGCATA-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)NC(=C(C=C3C=CC(=O)C=C3)C#N)N2 |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)O)C#N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=C(C=C3C=CC(=O)C=C3)C#N)N2 |
Synonyme |
2-(1,3-dihydrobenzoimidazol-2-ylidene)-3-(4-oxo-1-cyclohexa-2,5-dienyl idene)propanenitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



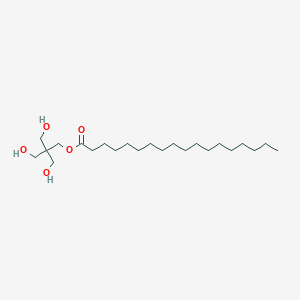
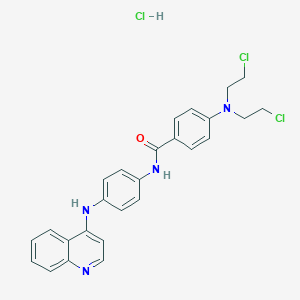
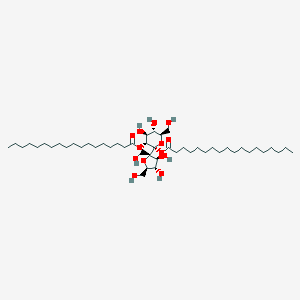
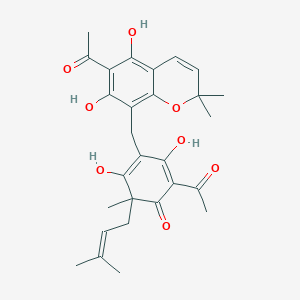
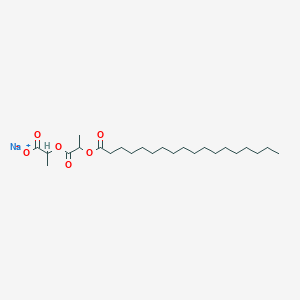
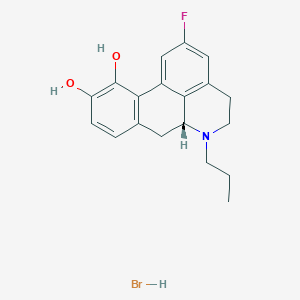

![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)

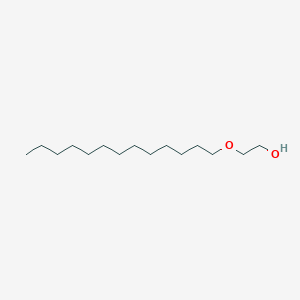
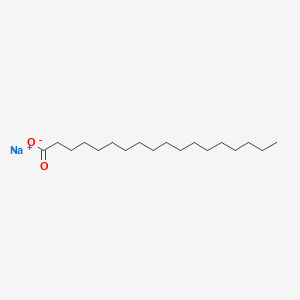
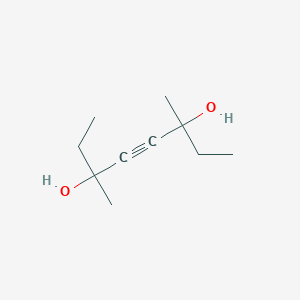
![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)
